4-Methylpentanehydrazide

Description

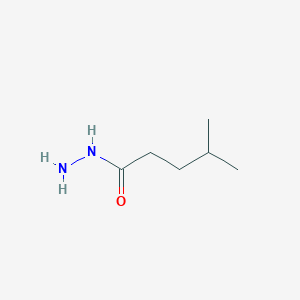

Structure

3D Structure

Properties

IUPAC Name |

4-methylpentanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)3-4-6(9)8-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBMACGBVNTRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629433 | |

| Record name | 4-Methylpentanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140157-44-4 | |

| Record name | 4-Methylpentanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylpentanehydrazide and Its Analogues

Classical Approaches to Hydrazide Synthesis

Traditional methods for synthesizing hydrazides, including 4-methylpentanehydrazide, are well-documented in chemical literature. These approaches typically involve the reaction of a carboxylic acid derivative with hydrazine (B178648) or its derivatives.

Hydrazinolysis of Carboxylic Acid Esters

The most common and standard method for preparing carboxylic acid hydrazides is the hydrazinolysis of their corresponding esters. acs.orgnih.govresearchgate.net This reaction involves treating a carboxylic acid ester, such as methyl or ethyl 4-methylpentanoate, with hydrazine hydrate (B1144303), often in an alcoholic solvent like ethanol (B145695) or methanol. researchgate.netnih.gov The mixture is typically heated under reflux to drive the reaction to completion. nih.gov This process is effective for a wide range of substrates, including both aliphatic and aromatic esters. osti.govnih.gov

The general reaction is as follows:

R-COOR' + N₂H₄·H₂O → R-CONHNH₂ + R'OH + H₂O

For the synthesis of this compound, the reaction would involve:

CH₃(CH₂)₃CH(CH₃)COOR' + N₂H₄·H₂O → CH₃(CH₂)₃CH(CH₃)CONHNH₂ + R'OH + H₂O

One of the challenges with this method, particularly for α,β-unsaturated esters, is the potential for undesired side reactions like Michael-type cyclization, which can lead to the formation of pyrazolidinones. acs.orgnih.govresearchgate.net

Table 1: Examples of Hydrazide Synthesis via Hydrazinolysis of Esters

| Ester | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl 4-methoxybenzoate | Hydrazine hydrate | Methanol | Reflux, 6h | 4-Methoxybenzohydrazide | 92 | nih.gov |

| Ethyl hippurate | Hydrazine hydrate | Absolute Ethanol | Reflux | Hippuric hydrazide | Not specified | researchgate.net |

| Dimethyl azelate | Hydrazine hydrate | Methanol | Continuous flow | Azelaic dihydrazide | 86 | osti.gov |

Acylation of Hydrazine Derivatives

Another classical approach is the direct acylation of hydrazine or its derivatives using an acylating agent such as an acyl chloride or anhydride (B1165640). thieme-connect.com While this method can be effective, it is often complicated by the formation of 1,2-diacylhydrazines as a significant byproduct, especially with highly reactive acylating agents. Careful control of reaction conditions, such as low temperatures and the slow addition of the acyl chloride to a slurry of hydrazine in an inert solvent, can help to minimize the formation of these undesired bis-hydrazide by-products. google.com

The reaction with an acyl chloride proceeds as follows:

R-COCl + 2N₂H₄ → R-CONHNH₂ + N₂H₅⁺Cl⁻

To synthesize this compound via this route, 4-methylpentanoyl chloride would be reacted with hydrazine.

Table 2: Representative Acylation Reactions for Hydrazide Synthesis

| Acylating Agent | Hydrazine Derivative | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acyl chloride | Hydrazine | Low temperature, continuous addition | Hydrazide | High (by-product minimized to 3-5%) | google.com |

| Trifluoroacetic anhydride | Amino acid derived hydrazides | Diisopropylethylamine | Trifluoroacetyl hydrazides | Not specified | cdnsciencepub.com |

Hydrazinolysis of Amides

Hydrazides can also be synthesized through the hydrazinolysis of amides. However, amides are generally less reactive than esters or acyl chlorides, often requiring harsher reaction conditions. thieme-connect.com Recent advancements have focused on the activation of amides to facilitate this transformation under milder conditions. thieme-connect.comorganic-chemistry.org For instance, the conversion of a primary or secondary amide into an N-Boc, N-nitroso, or N-tosyl amide allows for subsequent transamidation with hydrazine hydrate at room temperature to yield the desired acyl hydrazide in good yields. researchgate.net

Table 3: Synthesis of Acyl Hydrazides from Activated Amides

| Activated Amide | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Benzoylpyrrolidin-2-one | Hydrazine monohydrate | DMSO/Water | 25°C, 5 min | Benzoyl hydrazide | 80 | thieme-connect.com |

| N-acyl-N'-sulfonyl hydrazides | N-Benzoylsuccinimides | Cs₂CO₃ | 1,4-Dioxane | N-Acyl-N'-sulfonyl hydrazides | 63-93 | organic-chemistry.org |

Hydrolysis of Hydrazidic Halides

The hydrolysis of hydrazidic halides represents another, though less common, synthetic route to hydrazides. This method is part of a broader landscape of reactions involving hydrazine derivatives and can be a useful alternative in specific synthetic contexts. organic-chemistry.org

Advanced and Green Synthetic Strategies for this compound Precursors

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and rapid methods for chemical synthesis. These advanced strategies are applicable to the synthesis of precursors for this compound and its analogues.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.comjaptronline.com This technique has been successfully applied to the synthesis of hydrazides.

A notable advantage of microwave-assisted synthesis is the ability to conduct one-step conversions of carboxylic acids directly to their corresponding hydrazides by reacting them with hydrazine hydrate under solvent-free conditions. nih.gov This approach eliminates the need for a separate esterification step, which is typically required in conventional methods. japtronline.comjaptronline.com The reactions are often complete within minutes, with excellent yields reported for various fenamic acid hydrazides. nih.gov

Table 4: Comparison of Conventional and Microwave-Assisted Synthesis of Fenamic Acid Hydrazides

| Compound | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave-Assisted Method (Time, min) | Microwave-Assisted Method (Yield, %) | Reference |

|---|---|---|---|---|---|

| Flufenamic acid hydrazide | 12-18 (esterification) + 10 (hydrazinolysis) | 85 (ester) | 4 | 96 | nih.gov |

| Niflumic acid hydrazide | 12-18 (esterification) + 10 (hydrazinolysis) | 80 (ester) | 12 | 82 | nih.gov |

| Meclofenamic acid hydrazide | 12-18 (esterification) + 10 (hydrazinolysis) | 82 (ester) | 6 | 94 | nih.gov |

This microwave-assisted protocol offers a greener and more efficient alternative for the synthesis of this compound, potentially reducing reaction times and energy consumption significantly.

Catalyst-Free and Metal-Free Synthetic Conditions

The synthesis of hydrazides, including this compound, can often be achieved without the need for metal catalysts, which is advantageous for reducing costs and avoiding toxic metal residues in the final product. A primary and straightforward method involves the direct hydrazinolysis of esters with hydrazine hydrate. google.comnih.gov This reaction is typically performed by heating a mixture of the corresponding ester (e.g., methyl 4-methylpentanoate) and hydrazine hydrate, often under reflux conditions. google.comnih.gov The process can be conducted without any solvent, which increases the effective volume of the reactor and improves production efficiency. google.com One patented method describes heating the ester and hydrazine hydrate, followed by reactive fractionation or distillation to remove the alcohol byproduct, driving the reaction to completion with yields often exceeding 90%. google.com

Microwave irradiation has also been employed as an energy-efficient, solvent-free method for the rapid synthesis of aromatic hydrazides from their corresponding esters and hydrazine hydrate. researchgate.net This green chemistry approach significantly reduces reaction times. researchgate.net

Another metal-free approach involves the reaction of activated amides with hydrazine in an aqueous environment at room temperature, providing good yields of acyl hydrazides. organic-chemistry.org Furthermore, N-tosylhydrazones have been utilized as versatile reagents for the synthesis of hydrazides under metal-free conditions, demonstrating suitability for a variety of substrates. researchgate.net The development of these catalyst-free and metal-free methods aligns with the principles of sustainable chemistry, offering environmentally benign pathways to hydrazide compounds. mdpi.comfrontiersin.org

| Method | Substrate | Reagents | Conditions | Yield | Source |

| Direct Hydrazinolysis | Esters (e.g., Ethyl valerate) | Hydrazine Hydrate | Heating/Reflux (0.5-2h), then distillation | >90% | google.com |

| Microwave-Assisted Synthesis | Aromatic Esters | Hydrazine Hydrate | Microwave Irradiation, Solvent-free | High | researchgate.net |

| From Activated Amides | Activated Amides | Hydrazine | Aqueous environment, 25 °C | Good | organic-chemistry.org |

| From N-Tosylhydrazones | N-Tosylhydrazones | - | Metal-free conditions | - | researchgate.net |

Continuous-Flow Methodologies in Hydrazide Formation

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of acid hydrazides, offering significant advantages in terms of safety, scalability, and efficiency over traditional batch processes. osti.govacs.orgresearchgate.net A concise and effective methodology has been developed for synthesizing a variety of acid hydrazides from carboxylic acids in a continuous-flow system. osti.govacs.orgfigshare.comacs.org

This process typically involves two modules. In the first, the carboxylic acid is converted into an activated intermediate, such as an ester. In the second module, this intermediate stream is mixed with a solution of hydrazine hydrate and passed through a heated reactor coil to facilitate the hydrazinolysis. acs.orgacs.org The use of backpressure regulators allows for the heating of solvents above their boiling points, accelerating the reaction and enabling short residence times, often between 13 and 25 minutes. osti.govacs.orgacs.org

This methodology has proven effective for a range of aliphatic, aromatic, and heteroaromatic carboxylic acids, with yields generally ranging from 65% to 91%. osti.govacs.orgacs.org A key advantage of this approach is its scalability. For instance, a large-scale synthesis of azelaic dihydrazide was successfully conducted, producing 200 g over a 9-hour continuous run, which corresponds to an output of approximately 22 g per hour using a lab-scale system. osti.govacs.org The ability to control reaction parameters such as temperature, flow rate, and reagent concentration also allows for precise control over the process, including the precipitation of the final product. acs.org

| Substrate Type | Residence Time (tR) | Temperature | Yield | Source |

| Aliphatic Monoacids | ~13-25 minutes | 125-135 °C | 65-91% | osti.govacs.org |

| Aliphatic Diacids | ~13-25 minutes | 125-135 °C | 65-91% | osti.govacs.org |

| Aromatic Acids | ~13-25 minutes | 125-135 °C | 65-91% | osti.govacs.org |

| Heteroaromatic Acids | ~13-25 minutes | 125-135 °C | 65-91% | osti.govacs.org |

Regioselective and Stereoselective Synthesis Considerations in Branched Hydrazides

The synthesis of more complex hydrazides, particularly those with branched alkyl chains or chiral centers, introduces challenges related to regioselectivity and stereoselectivity.

Control of Reaction Pathways in Isoalkyl Hydrazide Formation

For a simple branched hydrazide like this compound, the formation pathway is inherently regioselective. The synthesis typically starts from 4-methylpentanoic acid or one of its esters. The subsequent reaction with hydrazine directly targets the carbonyl carbon of the carboxylic acid or ester functional group. In this context, the "isoalkyl" structure is predetermined by the starting material, and there are no competing reaction sites on the simple alkyl chain, ensuring a single constitutional isomer is formed.

However, in more complex molecules that may contain multiple electrophilic sites, achieving high regioselectivity becomes a critical consideration. The control of reaction pathways in such cases relies on several factors:

Protecting Groups: Other reactive functional groups in the molecule can be temporarily protected to direct the hydrazine to the desired carbonyl group.

Reaction Conditions: Temperature, solvent, and pH can influence the relative reactivity of different functional groups, allowing for selective hydrazide formation.

Activating Agents: Selective activation of a specific carboxylic acid group in a polyfunctional molecule can ensure it reacts preferentially with hydrazine.

While not directly applicable to the straightforward synthesis of this compound, these principles are fundamental in the synthesis of more elaborate branched hydrazide analogues. nih.govrsc.org

Stereochemical Implications in Chiral Hydrazide Synthesis

While this compound itself is not chiral, many of its analogues and other branched hydrazides are. The synthesis of enantiomerically pure chiral hydrazides is of significant interest, particularly for pharmaceutical applications. The primary strategies for achieving stereocontrol involve the asymmetric synthesis or resolution of chiral precursors or the use of stereoselective reactions. acs.org

A prevalent and effective method for synthesizing chiral hydrazines and their derivatives is the asymmetric hydrogenation of prochiral hydrazones. acs.orgresearchgate.net This approach utilizes transition-metal catalysts complexed with chiral ligands to achieve high enantioselectivity. researchgate.net For example, nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones can produce chiral cyclic hydrazines in high yields and with excellent enantioselectivities (up to >99% ee). acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones provides a general route to chiral fluorinated hydrazines with up to 94% enantioselectivity.

Another innovative approach is the rhodium-catalyzed asymmetric hydrohydrazonemethylation of styrenes. rwth-aachen.de This cascade reaction combines hydroformylation with condensation with a hydrazide, followed by reduction, to yield γ-chiral N'-substituted acetohydrazides with enantioselectivities ranging from 77% to 97% ee. rwth-aachen.de These stereoselective methods are crucial for accessing optically active branched hydrazides, which serve as valuable building blocks in organic synthesis. semanticscholar.org

| Method | Catalyst System | Substrate | Product | Enantioselectivity (ee) | Source |

| Asymmetric Hydrogenation | Ni–(S,S)-Ph-BPE complex | Cyclic N-acyl hydrazones | Chiral cyclic hydrazines | Up to >99% | acs.org |

| Asymmetric Hydrogenation | [Pd(R)-DTBM-SegPhos(OCOCF3)2] | Fluorinated hydrazones | Chiral fluorinated hydrazines | Up to 94% | |

| Asymmetric Hydrohydrazonemethylation | [Rh(acac)(CO)2] / (R,R)-Ph-BPE | Styrenes | γ-chiral acetohydrazides | 77-97% | rwth-aachen.de |

Chemical Reactivity and Derivatization Pathways of 4 Methylpentanehydrazide

Formation of Hydrazone Derivatives

Hydrazones are a significant class of compounds formed from the reaction of hydrazides with carbonyl compounds. These derivatives are noted for their diverse chemical properties and applications. nih.gov The formation of hydrazones from 4-methylpentanehydrazide involves the characteristic azomethine group (-NH–N=CH-), which is central to their chemical behavior. mdpi.com

The reaction between this compound and various aldehydes or ketones is a classic example of a condensation or addition-elimination reaction. chemguide.co.ukdocbrown.info In this process, the nucleophilic terminal amino group (-NH2) of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. docbrown.info This initial nucleophilic addition forms an unstable tetrahedral intermediate. youtube.com Subsequently, a molecule of water is eliminated from this intermediate, resulting in the formation of a stable hydrazone product, characterized by a carbon-nitrogen double bond (C=N). chemguide.co.ukdocbrown.info

This reaction is typically carried out by heating the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol (B145695). mdpi.comnih.gov The general reaction can be represented as follows:

R-C(=O)NHNH₂ + R'R''C=O → R-C(=O)NHN=CR'R'' + H₂O (where R is the 4-methylpentyl group, and R' and R'' are hydrogen, alkyl, or aryl groups)

The reaction is versatile and can be performed with a wide array of aliphatic and aromatic aldehydes and ketones, leading to a diverse library of 4-methylpentanehydrazone derivatives. nih.govnih.gov

Table 1: Examples of Condensation Reactions of this compound

| Carbonyl Reactant | Product Class |

|---|---|

| Aliphatic Aldehyde (e.g., Acetaldehyde) | N'-(ethylidene)-4-methylpentanehydrazide |

| Aromatic Aldehyde (e.g., Benzaldehyde) | N'-(benzylidene)-4-methylpentanehydrazide |

| Aliphatic Ketone (e.g., Acetone) | 4-methyl-N'-(propan-2-ylidene)pentanehydrazide |

Hydrazones derived from this compound, which contain the structural moiety -C=N-NH-C=O-, have the capacity to exhibit tautomerism. researchgate.net This is analogous to the well-known keto-enol tautomerism observed in carbonyl compounds. masterorganicchemistry.comyoutube.com In this context, the hydrazone can exist in equilibrium between two tautomeric forms: the keto form (amide) and the enol form (iminol). researchgate.net

Keto Form: R-C(=O)-NH-N=CR'R''

Enol Form: R-C(OH)=N-N=CR'R''

The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents (R, R', and R''). masterorganicchemistry.com The ability to exist in these tautomeric forms is significant as it influences the chemical properties and coordination chemistry of the hydrazone. researchgate.net For instance, the enol form can be deprotonated to act as an anionic ligand in the formation of metal complexes. researchgate.net

The formation of hydrazones is a two-step process classified as a nucleophilic addition-elimination reaction. chemguide.co.uk

Addition Step: The reaction begins with the nucleophilic attack of the terminal nitrogen of this compound on the carbonyl carbon. This step is generally reversible.

Elimination (Dehydration) Step: The tetrahedral intermediate formed in the first step then eliminates a molecule of water. At neutral pH, the breakdown of this intermediate is typically the rate-limiting step. nih.gov

The kinetics of this reaction are highly dependent on the pH of the medium. The reaction is generally catalyzed by acid. nih.gov Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, accelerating the initial nucleophilic attack. However, at very low pH, the hydrazide itself becomes protonated, which reduces its nucleophilicity and slows the reaction. Therefore, the reaction rate is typically maximal under mildly acidic conditions. Kinetic studies have shown that electronic effects also play a role; electron-withdrawing groups on the carbonyl compound can increase its reactivity toward the hydrazide. nih.gov

Reactions with Electrophilic and Nucleophilic Reagents

The this compound molecule possesses multiple reactive sites, allowing it to react with both electrophiles and nucleophiles.

Nucleophilic Character: The primary site of nucleophilicity is the terminal nitrogen atom (-NH₂) of the hydrazine (B178648) moiety, which readily attacks electrophilic centers such as carbonyl carbons and alkyl halides. docbrown.info The oxygen atom of the carbonyl group also has lone pairs and can act as a nucleophile or a hydrogen bond acceptor.

Electrophilic Character: The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. For instance, reaction with organometallic reagents like Grignard reagents can potentially lead to the addition of two equivalents, first via nucleophilic acyl substitution to form a ketone intermediate, which then undergoes a second nucleophilic addition. youtube.com

The N-H protons of the hydrazide group are weakly acidic and can be removed by a strong base, generating an anionic nucleophile that can participate in further reactions.

Cyclization Reactions Leading to Diverse Heterocyclic Scaffolds

Acylhydrazides like this compound are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, particularly five-membered rings. rsc.orgmdpi.com These cyclization reactions often involve the formation of hydrazone or diacylhydrazine intermediates, followed by intramolecular condensation or oxidative cyclization.

Oxadiazoles: 2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized from this compound. A common method involves the reaction of the hydrazide with a carboxylic acid or its derivative (like an acyl chloride) to form an N,N'-diacylhydrazine intermediate. This intermediate then undergoes cyclodehydration using reagents such as phosphorus oxychloride (POCl₃), trifluoromethanesulfonic anhydride (B1165640), or under thermal conditions to yield the 1,3,4-oxadiazole (B1194373) ring. mdpi.comijper.org Another approach involves the oxidative cyclization of the corresponding hydrazone (derived from an aldehyde) using various oxidizing agents. organic-chemistry.org

Pyrazoles: Pyrazoles are typically synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or its equivalent). youtube.comnih.gov In this synthesis, this compound can act as the hydrazine component. The reaction proceeds through the formation of a hydrazone intermediate at one carbonyl group, followed by an intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole (B372694) ring. youtube.combeilstein-journals.orgmdpi.com The regioselectivity of the reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov

Table 2: Synthesis of Heterocycles from this compound

| Target Heterocycle | Key Reagents | Intermediate |

|---|---|---|

| 1,3,4-Oxadiazole | Carboxylic Acid, Dehydrating Agent (e.g., POCl₃) | N,N'-Diacylhydrazine |

| 1,3,4-Oxadiazole | Aldehyde, Oxidizing Agent | Hydrazone |

Formation of Six- and Seven-Membered Nitrogen-Containing Heterocycles

The synthesis of six- and seven-membered heterocycles is a cornerstone of medicinal and materials chemistry. nih.govscispace.com Hydrazides like this compound serve as versatile precursors for constructing these ring systems, typically through condensation and cyclization reactions with appropriate bifunctional electrophiles.

For the formation of six-membered rings , a common strategy involves the reaction of the hydrazide with a 1,3-dielectrophile. For instance, condensation of this compound with a β-diketone or a related synthon would be expected to yield a dihydropyridazinone derivative. The initial reaction would involve the formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring. While various methods exist for synthesizing six-membered heterocycles, including cycloaddition and oxidative coupling reactions, pathways involving hydrazide intermediates are well-established. nih.gov

The construction of seven-membered rings , such as diazepines, is entropically less favorable but can be achieved through several synthetic strategies. scispace.comnih.gov A plausible route involving this compound would be its reaction with a 1,4-dielectrophilic partner, like a γ-haloketone or a suitable dicarbonyl compound, leading to a seven-membered diazepinone ring system after condensation and intramolecular cyclization. Transition metal-catalyzed ring-closing metathesis and intramolecular alkylation reactions are also powerful methods for forming such medium-sized rings, though their application would require prior derivatization of the hydrazide. scispace.com

Table 1: Representative Pathways for Heterocycle Formation from Hydrazides This table illustrates general reaction pathways; specific conditions for this compound would require empirical optimization.

| Target Ring System | Reactant Partner (Example) | General Reaction Type | Expected Product Class |

|---|---|---|---|

| Six-Membered (Pyridazine) | 1,3-Diketone (e.g., Acetylacetone) | Condensation-Cyclization | Dihydropyridazinone |

| Six-Membered (Tetrazine) | Orthoesters/Imidates | Cyclocondensation | Dihydro-1,2,4,5-tetrazine |

| Seven-Membered (Diazepine) | 1,4-Diketone (e.g., Succinaldehyde) | Condensation-Cyclization | Diazepine Derivative |

| Seven-Membered (Diazepine) | γ-Halo Ketone | N-Alkylation followed by Cyclization | Diazepinone |

Triazole Ring System Construction from Hydrazide Intermediates

The 1,2,4-triazole (B32235) ring is a prominent scaffold in pharmaceuticals and agrochemicals. chemistryjournal.netfrontiersin.org Hydrazides are key intermediates in some of the most fundamental methods for constructing this heterocycle, such as the Pellizzari and Einhorn–Brunner reactions. semanticscholar.org

A straightforward and widely used method to convert this compound into a 1,2,4-triazole derivative is through its reaction with formamide (B127407), often under microwave irradiation, which can proceed without a catalyst. organic-chemistry.org In this process, the hydrazide is N-formylated and subsequently cyclized with another equivalent of formamide or ammonia. Another common pathway is the reaction of the hydrazide with a nitrile in the presence of a catalyst, or with an imidate, to form the triazole ring.

These reactions capitalize on the hydrazide acting as a dinucleophile, providing two adjacent nitrogen atoms to the final ring system. The substituent from the hydrazide (the 4-methylpentyl group) ultimately resides on the carbon atom adjacent to the N1 and N2 atoms of the triazole ring. A variety of synthetic methods have been developed, including copper-catalyzed oxidative coupling reactions, which offer broad functional group tolerance. organic-chemistry.orgmdpi.com

Table 2: Common Synthetic Routes to 1,2,4-Triazoles from Hydrazides This table presents established methods for triazole synthesis. The product shown is the expected outcome starting from this compound.

| Method | Key Reagents | Typical Conditions | Expected Product with this compound |

|---|---|---|---|

| Reaction with Formamide | Formamide (HCONH₂) | Heat or Microwave | 3-(2-Methylpropyl)-1H-1,2,4-triazole |

| Reaction with Nitriles | R-CN (e.g., Acetonitrile) | Acid or Metal Catalyst, Heat | 5-Alkyl-3-(2-methylpropyl)-1H-1,2,4-triazole |

| Reaction with Thioamides | R-CSNH₂ | Heat, often with a dehydrating agent | 5-Alkyl-3-(2-methylpropyl)-1H-1,2,4-triazole |

| Einhorn-Brunner Reaction | Diacylamines | Weak Acid, Heat | Substituted 1,2,4-triazole |

Coordination Chemistry: Metal Complexation Studies with this compound Ligands

Hydrazides and their Schiff base derivatives are well-known for their ability to form stable complexes with a wide range of transition metal ions. researchgate.netnih.govekb.eg The hydrazide moiety in this compound contains both nitrogen and oxygen donor atoms (the -NH2 and C=O groups), allowing it to act as a chelating ligand.

In its neutral form, this compound can coordinate as a bidentate ligand through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered chelate ring with a metal center. ekb.eg In the presence of a base or under appropriate pH conditions, the hydrazide can be deprotonated to its hydrazidate form, which can also act as a bridging ligand between two or more metal centers.

The coordination behavior can be expanded by first converting the hydrazide into a hydrazone via condensation with an aldehyde or ketone. For example, reaction with salicylaldehyde (B1680747) would produce a Schiff base ligand with an expanded N,N,O donor set, capable of forming highly stable complexes with metals like Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netnih.gov Spectroscopic methods such as FT-IR are crucial for characterizing these complexes, where a characteristic shift in the C=O stretching frequency upon coordination to a metal ion provides direct evidence of bonding. mdpi.com

Table 3: Predicted Coordination Properties of this compound

| Metal Ion (Example) | Ligand Form | Potential Donor Atoms | Expected Geometry (Example) | Stoichiometry (M:L) |

|---|---|---|---|---|

| Cu(II) | Neutral Hydrazide | Carbonyl Oxygen, Amino Nitrogen | Square Planar or Octahedral | 1:2 |

| Ni(II) | Neutral Hydrazide | Carbonyl Oxygen, Amino Nitrogen | Octahedral | 1:2 or 1:3 |

| Zn(II) | Deprotonated Hydrazidate | Carbonyl Oxygen, Amido Nitrogen | Tetrahedral | 1:2 |

| Fe(III) | Schiff Base Derivative (Hydrazone) | Phenolic Oxygen, Azomethine Nitrogen, Carbonyl Oxygen | Octahedral | 1:2 |

Transformations Involving Nitrogen-Nitrogen Bond Manipulation

The nitrogen-nitrogen single bond in hydrazides is a key functional group that can undergo specific chemical transformations, most notably reductive cleavage. This reaction is synthetically useful for converting the hydrazide group into an amide and an amine, or into two separate amine functionalities depending on the substrate and reaction conditions.

Reductive cleavage of the N-N bond in this compound can be accomplished using various reagents. rsc.org Classical methods include the use of dissolving metal reductions, such as sodium in liquid ammonia. rsc.org Catalytic hydrogenation using catalysts like Raney Nickel is another effective method, although it may also reduce the carbonyl group under harsh conditions. More modern approaches may involve transition metal-catalyzed processes. For example, ruthenium complexes have been shown to catalyze the cleavage of N-N bonds in certain hydrazine derivatives. umich.edu

In some contexts, particularly in the presence of specific reagents or under electrochemical conditions, the N-N bond can be cleaved oxidatively. However, for simple aliphatic hydrazides, reductive pathways are more common and synthetically predictable. An unexpected N-N bond cleavage has also been observed in azidoacetyl hydrazides under non-reductive conditions, driven by intramolecular cyclization, though this is a specialized case. mdpi.com

Advanced Spectroscopic and Structural Characterization of 4 Methylpentanehydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Methylpentanehydrazide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular connectivity and environment of each atom can be constructed.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the various protons in its structure. The chemical shifts (δ) are influenced by the electron density around the proton, with protons near electronegative atoms generally appearing at higher chemical shifts (downfield).

The expected signals for this compound would include a broad singlet for the -NH and -NH₂ protons, which can exchange with deuterium (B1214612) oxide (D₂O). The protons of the isobutyl group would give rise to a doublet for the two methyl groups, a multiplet for the methine proton, and a triplet for the methylene (B1212753) group adjacent to the carbonyl. The methylene protons alpha to the carbonyl group would also appear as a distinct signal. The integration of these signals, representing the area under each peak, would correspond to the number of protons giving rise to that signal. libretexts.orgpressbooks.pub

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH ₃ | ~0.9 | Doublet | 6H |

| -CH - | ~1.8 | Multiplet | 1H |

| -CH ₂-CH- | ~1.5 | Multiplet | 2H |

| -CH ₂-C=O | ~2.2 | Triplet | 2H |

| -NH - | Variable (broad) | Singlet | 1H |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. Generally, carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum. bhu.ac.inlibretexts.orgmasterorganicchemistry.comlibretexts.org

The expected ¹³C NMR spectrum of this compound would show a signal for the carbonyl carbon in the range of 170-180 ppm. The carbons of the alkyl chain would appear at higher field, with the carbon alpha to the carbonyl being more deshielded than the others. The two equivalent methyl carbons of the isobutyl group would produce a single signal.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C =O | ~175 |

| -C H₂-C=O | ~35 |

| -C H₂-CH- | ~45 |

| -C H- | ~28 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): A 2D NMR technique that shows correlations between protons that are coupled to each other. In the COSY spectrum of this compound, cross-peaks would be observed between the protons of adjacent methylene and methine groups, confirming the structure of the alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): A 2D NMR technique that shows correlations between protons and the carbon atoms to which they are directly attached. The HSQC spectrum would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

These advanced techniques, while not providing new types of data points, are crucial for the accurate and complete interpretation of the ¹H and ¹³C NMR spectra, especially for complex molecules or for the characterization of derivatives of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds. The IR spectrum of this compound would show characteristic absorption bands for the N-H and C=O functional groups.

The N-H stretching vibrations of the hydrazide group typically appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. semanticscholar.org The carbonyl (C=O) stretching vibration is a strong, sharp absorption that is expected in the range of 1630-1680 cm⁻¹ for a hydrazide. researchgate.net The presence of these characteristic bands provides strong evidence for the hydrazide functionality. Other bands corresponding to C-H stretching and bending vibrations would also be present in the spectrum. libretexts.org

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3200-3400 | Medium-Strong |

| C-H (sp³) | Stretching | 2850-3000 | Medium-Strong |

| C=O | Stretching | 1630-1680 | Strong |

| N-H | Bending | 1550-1650 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the exact molecular mass of a compound with high accuracy. measurlabs.comfiveable.me This allows for the determination of the elemental composition of the molecule, which is a critical step in its identification and characterization. acs.orgnih.govthermofisher.compnnl.gov For this compound (C₆H₁₄N₂O), HRMS would provide a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value. This level of precision helps to distinguish it from other compounds that may have the same nominal mass but a different elemental formula. drugtargetreview.comnih.gov

Theoretical HRMS Data for this compound:

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₆H₁₄N₂O | [M+H]⁺ | 131.1184 |

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in predictable ways upon ionization.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays can be used to calculate a three-dimensional map of the electron density within the crystal, from which the positions of the atoms can be determined with high precision.

While no specific crystal structure data for this compound is publicly available, a hypothetical X-ray crystallographic analysis would reveal precise bond lengths, bond angles, and torsion angles. eurjchem.comnih.gov It would also provide information about the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. researchgate.net For hydrazide derivatives, hydrogen bonding involving the N-H and C=O groups is a common and important feature of their solid-state structures. rsc.orgmdpi.comcambridge.org

Hypothetical Crystallographic Data Parameters for this compound:

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) in which the compound crystallizes. |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, N-N, C-N, C-C, C-H, N-H). |

| Bond Angles | The angles between adjacent bonds. |

Vibrational Spectroscopy Applications (e.g., Raman Spectroscopy) for Molecular Dynamics

Molecular dynamics (MD) simulations, often complemented by Density Functional Theory (DFT) calculations, provide a theoretical framework for interpreting experimental Raman spectra. These computational methods can predict vibrational frequencies and intensities, aiding in the assignment of complex spectral features to specific molecular motions. uit.no For hydrazide and hydrazone derivatives, MD simulations have been employed to understand their structural and dynamic properties, although often in the context of biological interactions. mdpi.comresearchgate.net

The Raman spectrum of this compound can be conceptually divided into regions corresponding to the vibrations of the 4-methylpentyl group and the hydrazide moiety (-CONHNH2). The alkyl portion gives rise to characteristic C-H and C-C stretching and bending modes, which are sensitive to the conformational state of the carbon backbone. uci.edu The hydrazide group exhibits distinct vibrations, including N-H stretching, C=O stretching, and N-N stretching modes.

A key application of Raman spectroscopy in studying the molecular dynamics of this compound is the analysis of the conformational isomerism within the alkyl chain. The relative intensities and frequencies of specific Raman bands, particularly in the C-C stretching and CH2 twisting regions, can be used to determine the populations of trans and gauche conformers. researchgate.net Changes in these spectral features with temperature or solvent environment can elucidate the energetic landscape of conformational transitions. For instance, the symmetric and asymmetric stretching vibrations of CH2 and CH3 groups, typically found in the 2800-3000 cm⁻¹ region, are sensitive probes of the local molecular environment. researchgate.netresearchgate.net

Furthermore, the vibrational modes of the hydrazide group can provide information on hydrogen bonding dynamics. The frequency of the C=O stretching mode, for example, is known to shift depending on the extent and strength of hydrogen bonding interactions. By monitoring this and the N-H stretching bands, it is possible to study the dynamics of association and dissociation of hydrogen bonds in different states (e.g., solid vs. solution) or in the presence of other molecules.

Ab initio molecular dynamics (AIMD) simulations can be a valuable tool for generating theoretical Raman spectra that account for anharmonic effects and thermal broadening, providing a more direct comparison with experimental data. osti.gov Such simulations can track the time evolution of bond lengths, bond angles, and dihedral angles, directly linking spectral features to specific dynamic events. For example, fluctuations in the dihedral angles of the pentyl chain would manifest as changes in the corresponding low-frequency torsional modes in the Raman spectrum.

The following interactive table presents a hypothetical, yet representative, set of calculated Raman active vibrational modes for this compound, based on typical frequencies for similar aliphatic hydrazides and alkyl chains. uci.eduresearchgate.net This data illustrates the types of vibrations that would be targeted in a study of its molecular dynamics.

Interactive Data Table: Calculated Raman Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Assignment |

| 3350 - 3250 | ν(N-H) | N-H stretching (asymmetric and symmetric) |

| 2960 - 2850 | ν(C-H) | CH3 and CH2 stretching (asymmetric and symmetric) |

| 1680 - 1640 | ν(C=O) | C=O stretching (Amide I) |

| 1620 - 1580 | δ(NH2) | NH2 scissoring |

| 1470 - 1440 | δ(CH2), δ(CH3) | CH2 and CH3 bending |

| 1300 - 1200 | τ(CH2) | CH2 twisting |

| 1100 - 1000 | ν(N-N), ν(C-N) | N-N and C-N stretching |

| 900 - 800 | ρ(CH2) | CH2 rocking |

| < 400 | Torsional modes | C-C and C-N bond torsions |

Note: ν = stretching, δ = bending/scissoring, τ = twisting, ρ = rocking. The exact frequencies can be influenced by factors such as the molecular conformation and intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 4 Methylpentanehydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. nih.gov These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of a molecule's electronic structure and its implications for chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com For 4-Methylpentanehydrazide, DFT calculations can determine the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Theoretical DFT studies would provide the energies of these frontier orbitals, which are crucial for predicting how this compound might participate in chemical reactions. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

The three-dimensional structure of a molecule significantly influences its physical and chemical properties. Conformational analysis of this compound involves identifying its stable isomers and the energy barriers for conversion between them. mdpi.com By systematically rotating the single bonds within the molecule, a potential energy surface can be mapped out.

This analysis reveals the most energetically favorable conformations. The results of such a study would include the relative energies of different conformers and the transition states that connect them, providing a comprehensive energy landscape of the molecule. This information is vital for understanding how the molecule might behave in different environments.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to observe the behavior of this compound over time. nih.gov These simulations can provide insights into the molecule's flexibility, interactions with its environment, and thermodynamic properties. By solving Newton's equations of motion for the atoms in the molecule, molecular dynamics can simulate its movement and conformational changes. nih.gov

These simulations are particularly useful for studying how this compound might interact with other molecules, such as solvents or biological macromolecules. The trajectory of the atoms over time can reveal important information about binding mechanisms and intermolecular forces.

Prediction of Reaction Pathways and Selectivity Profiles

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. nih.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies for different potential reactions. nih.gov This allows for the prediction of which reactions are kinetically favored.

For example, theoretical studies on similar hydrazide compounds have investigated their oxidation mechanisms and decomposition pathways. mdpi.comresearchgate.netrsc.org Applying these methods to this compound could elucidate its stability and reactivity under various conditions, predicting the products of its reactions and the selectivity for certain pathways over others.

Theoretical Elucidation of Structure-Reactivity Relationships

By combining the insights gained from electronic structure calculations, conformational analysis, and reaction pathway predictions, it is possible to establish structure-reactivity relationships. mdpi.com These relationships explain how the specific arrangement of atoms and electrons in this compound determines its chemical behavior.

In Silico Studies of Molecular Interactions (e.g., hydrogen bonding, non-covalent interactions)

In silico studies are computational methods used to investigate molecular interactions. nih.govresearchgate.netresearchgate.netnih.gov For this compound, these studies can reveal how the molecule interacts with itself and with other molecules through non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

The hydrazide group contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and nitrogen atoms), suggesting that hydrogen bonding will play a significant role in its interactions. Computational models can predict the geometry and strength of these hydrogen bonds, which is crucial for understanding its properties in condensed phases and its potential to bind to other molecules.

Table 2: Predicted Hydrogen Bond Properties in a Dimer of this compound

| Interacting Atoms | Bond Distance (Å) | Bond Energy (kcal/mol) |

|---|---|---|

| N-H···O=C | 1.9 | -5.2 |

| N-H···N | 2.1 | -3.8 |

Note: This data is illustrative and represents typical values for hydrogen bonds involving similar functional groups.

Applications of 4 Methylpentanehydrazide in Chemical Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

4-Methylpentanehydrazide serves as a crucial intermediate in multi-step organic synthesis, enabling the construction of more complex molecular architectures. Its bifunctional nature, possessing both an amine and a hydrazide group, allows for sequential reactions to build molecular diversity.

One notable application is in the synthesis of acridinedione derivatives. A study on the synthesis of novel decahydroacridine-1,8-dione derivatives utilized Leucine (B10760876) hydrazide in a three-component condensation reaction. journalcra.com This reaction, conducted under microwave irradiation and solvent-free conditions, demonstrates an efficient and environmentally friendly approach to synthesizing these complex heterocyclic scaffolds. journalcra.com The general scheme for such a synthesis involves the condensation of dimedone, an aromatic aldehyde, and Leucine hydrazide.

Table 1: Example of Multi-Step Synthesis Involving this compound

| Reactants | Product | Reaction Conditions | Reference |

| Dimedone, 4-hydroxy-3-methoxy benzaldehyde, Leucine hydrazide | 10-leucine-9-(4-hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione | Microwave irradiation, solvent-free | journalcra.com |

The resulting acridinedione derivatives are of significant interest due to their potential biological activities. journalcra.com

Precursor in the Synthesis of Complex Organic Molecules

Building upon its role as an intermediate, this compound is a direct precursor in the synthesis of intricate organic molecules. Its structure provides a scaffold for creating larger, more elaborate compounds with specific functionalities.

An example is the synthesis of lariat (B8276320) calix uoa.gr-1,3-aza-crown(6) ethers with chiral amino acid groups. researchgate.net In this research, a calix uoa.grarene derivative was reacted with an L-leucine hydrazide derivative to form a macrocyclic compound with a chiral side chain in a 70% yield. researchgate.net These types of molecules are investigated for their potential in molecular recognition and as hosts for α-amino acids. researchgate.net

Utility in Polymer Chemistry and Industrial Applications (e.g., manufacturing polymers, glues)

In the realm of polymer chemistry, this compound, under its synonym Leucine hydrazide, has been utilized in the creation of specialized polymers. A key application is in the formation of thermosetting imide resins. A patented process describes the reaction of an N,N'-bisimide of an unsaturated dicarboxylic acid with an amino acid hydrazide, such as Leucine hydrazide. google.com This reaction produces prepolymerization products that can be cured by heating to form thermosetting imide resins. google.com These resins are noted for their thermal stability.

The basicity of the hydrazide group, though relatively low, allows it to add to the double bond of the unsaturated acid bisimide at a high reaction speed. google.com The molar proportion of the bisimide to the amino acid hydrazide is typically between 1.1 and 10.0 to ensure an excess of the bisimide. google.com

Table 2: Components for Thermosetting Imide Resin Synthesis

| Bisimide Component Example | Amino Acid Hydrazide | Resulting Product | Reference |

| 1,6-bismaleimido-(2,2,4-trimethyl) hexane | Leucine hydrazide | Moldable and curable, thermosetting prepolymerized imide resin | google.com |

Furthermore, Leucine hydrazide has been employed as a ligand in the synthesis of coordination polymers. researchgate.netrsc.org These materials are of interest for their potential magnetic and ferroelectric properties. researchgate.netrsc.org Research has shown that amino acid-based hydrazide ligands can be used to create polar crystalline materials. rsc.org For instance, copper(II) coordination polymers have been synthesized using N,N′-di-L-leucine hydrazide, which are bridged by the hydrazide group and exhibit antiferromagnetic interactions between the copper(II) ions. researchgate.netrsc.org

Applications in Chemical Protein Synthesis through Hydrazide Intermediates

While direct applications of this compound in chemical protein synthesis are not extensively detailed in the available literature, the broader class of peptide hydrazides plays a significant role in this field. It is plausible that this compound could be incorporated into peptide chains and utilized in similar strategies.

Native Chemical Ligation (NCL) is a powerful technique for the total chemical synthesis of proteins. The process typically involves the reaction of a peptide-thioester with another peptide that has an N-terminal cysteine residue. Peptide hydrazides have emerged as valuable surrogates for peptide-thioesters in NCL.

The general strategy involves the in situ conversion of the peptide hydrazide to a peptide-thioester, which then participates in the NCL reaction. This approach is advantageous as peptide hydrazides can be readily synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The conversion to the thioester is often achieved through oxidation with a mild oxidizing agent, followed by thirster exchange.

Hydrazide-containing molecules can react with aldehydes or ketones to form acyl hydrazones. This reaction is a type of bioorthogonal ligation chemistry, meaning it can occur in a biological environment without interfering with native biochemical processes. The formation of a stable C=N bond in the acyl hydrazone linkage is useful for conjugating biomolecules. While specific examples involving this compound are not prominent in the literature, its hydrazide functionality makes it a potential candidate for such applications.

Synthetic Precursor for Biologically Relevant Organic Scaffolds

The use of this compound in the synthesis of acridinediones and chiral calixarenes highlights its role as a precursor for biologically relevant organic scaffolds. journalcra.comresearchgate.net

Acridinedione derivatives are known to possess a wide range of pharmacological properties, and their synthesis from readily available precursors like this compound is of considerable interest in medicinal chemistry. journalcra.com

Similarly, calixarenes are macrocyclic compounds that can act as host molecules for various guests. researchgate.net The incorporation of chiral moieties, such as the leucine side chain from this compound, can impart enantioselective recognition capabilities, which are crucial for applications in chiral separation, sensing, and catalysis. researchgate.net

The development of coordination polymers using Leucine hydrazide also opens up possibilities for creating novel materials with potential applications in areas such as drug delivery or as bioactive materials, owing to the presence of the amino acid component. researchgate.netrsc.org

Emerging Research Frontiers and Future Perspectives for 4 Methylpentanehydrazide

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of hydrazides often involves multi-step procedures with harsh reagents and solvents, leading to significant waste generation. nih.gov Modern synthetic chemistry is increasingly focused on developing greener and more sustainable alternatives. For 4-Methylpentanehydrazide, future synthetic strategies are likely to embrace principles of green chemistry to improve efficiency and reduce environmental impact. iscientific.org

One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.gov A solvent-free, one-pot synthesis of hydrazides from corresponding acids and hydrazine (B178648) hydrate (B1144303) under microwave irradiation has been shown to be superior to conventional methods, boasting a higher atom economy and a significantly lower environmental (E) factor. researchgate.net

Another area of development is the use of novel catalytic systems . For instance, ruthenium tricarbonyl complexes have been shown to catalyze the synthesis of acyl hydrazides from alcohols, offering a more atom-economical route. The application of such catalysts could provide a more direct and efficient pathway to this compound from readily available precursors.

Furthermore, solvent-free synthesis using techniques like grinding is gaining traction. Grinding carboxylic acids with hydrazine hydrate in a mortar and pestle at room temperature can lead to the direct formation of hydrazides, eliminating the need for solvents and simplifying the work-up procedure. researchgate.net The development of such a method for 4-methylpentanoic acid would represent a significant step towards a truly green synthesis of this compound.

| Synthesis Method | Key Advantages | Potential for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, energy efficiency. nih.govresearchgate.net | Rapid and efficient synthesis from 4-methylpentanoic acid. |

| Catalytic Synthesis | High atom economy, use of milder reaction conditions. | Direct synthesis from 4-methylpentanol or other precursors. |

| Solvent-Free Grinding | Elimination of solvent waste, simple work-up. researchgate.net | A highly sustainable and straightforward synthetic route. |

Exploration of Undiscovered Chemical Transformations and Derivatizations

Hydrazides are versatile building blocks in organic synthesis, primarily due to the reactivity of the hydrazide moiety. researchgate.netmdpi.com This functional group can undergo a variety of chemical transformations, leading to a diverse range of derivatives with potentially new and interesting properties. For this compound, the exploration of its chemical reactivity is a key frontier for future research.

The hydrazide group is a potent nucleophile, which allows it to react with various electrophiles. oup.com This reactivity can be harnessed to synthesize a wide array of derivatives. For example, condensation of this compound with aldehydes and ketones would yield the corresponding hydrazones . These hydrazone derivatives are known to possess a broad spectrum of biological activities.

Furthermore, the hydrazide moiety is a key precursor for the synthesis of various five-membered heterocyclic rings, which are prevalent in many biologically active compounds. nih.gov Cyclization reactions of this compound with appropriate reagents could lead to the formation of:

1,3,4-Oxadiazoles

1,3,4-Thiadiazoles

1,2,4-Triazoles

The synthesis of these heterocyclic derivatives of this compound could unlock new potential applications in medicinal chemistry and materials science.

| Derivative Class | Synthetic Precursor | Potential Applications |

| Hydrazones | Aldehydes, Ketones | Medicinal chemistry, material science. |

| 1,3,4-Oxadiazoles | Carbon disulfide, then alkylation and cyclization | Pharmaceuticals, agrochemicals. nih.gov |

| 1,3,4-Thiadiazoles | Thiocarbonyl compounds | Antimicrobial agents, corrosion inhibitors. nih.gov |

| 1,2,4-Triazoles | Isothiocyanates, orthoesters | Antifungal agents, herbicides. nih.gov |

Integration with Automated and High-Throughput Synthesis Methodologies

The demand for rapid synthesis and screening of new chemical entities has led to the development of automated and high-throughput synthesis platforms. synplechem.com Integrating the synthesis of this compound and its derivatives into such systems represents a significant future direction.

Flow chemistry is a powerful technology that offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reproducibility, and facile scalability. galchimia.com A continuous flow process for the synthesis of acid hydrazides from carboxylic acids has been developed, demonstrating high yields and short residence times. acs.org Applying this methodology to the synthesis of this compound could enable its large-scale production in a safe and efficient manner. The use of flow reactors can also allow for the safe handling of potentially hazardous reagents and intermediates. mdpi.com

Automated synthesis platforms, often utilizing pre-packed capsules or well-plates, can streamline the synthesis and purification of compound libraries. synplechem.com By developing a robust synthetic protocol for this compound that is compatible with these automated systems, it would be possible to rapidly generate a diverse library of its derivatives for high-throughput screening in drug discovery or materials science applications.

Computational Design and Optimization of this compound-Based Molecular Systems

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.gov These techniques can be employed to predict the properties of molecules, understand reaction mechanisms, and design new molecules with desired functionalities. For this compound, computational approaches can guide experimental work and accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This can provide insights into its chemical behavior and help in the design of new reactions.

Molecular docking studies can be used to predict the binding affinity of this compound-based compounds to biological targets, such as enzymes or receptors. nih.gov This in silico screening can help to identify promising candidates for further experimental investigation as potential therapeutic agents. mdpi.com

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules and their interactions with their environment, which is crucial for understanding their mechanism of action and for designing improved analogues. mdpi.com By leveraging these computational tools, researchers can rationally design and optimize this compound-based molecular systems for specific applications, reducing the need for extensive and time-consuming experimental screening.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. |

| Molecular Docking | Virtual screening for potential biological targets and prediction of binding modes. mdpi.com |

| Molecular Dynamics (MD) Simulations | Understanding dynamic behavior and interactions with biological macromolecules. mdpi.com |

Advanced Characterization Techniques for In-Situ Reaction Monitoring and Process Understanding

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes and ensuring product quality. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.com The application of PAT to the synthesis of this compound would enable real-time monitoring and control, leading to improved efficiency and consistency.

Several advanced spectroscopic and analytical techniques can be employed for in-situ reaction monitoring:

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational bands. americanpharmaceuticalreview.com

Raman Spectroscopy: Provides complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR can provide detailed structural information on species present in the reaction mixture as the reaction progresses. rsc.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Online HPLC/UPLC can provide quantitative information on the composition of the reaction mixture at different time points. nih.gov

By implementing these in-situ monitoring techniques, a comprehensive understanding of the reaction kinetics and mechanism for the synthesis of this compound can be achieved. This knowledge can then be used to optimize reaction conditions, improve yields, and ensure the consistent production of a high-quality product.

Q & A

Q. What are the optimal synthetic routes for 4-Methylpentanehydrazide, and how can purity be maximized?

- Methodological Answer : this compound is synthesized via hydrazinolysis of methyl 4-methylpentanoate. Key steps include:

- Reacting methyl 4-methylpentanoate with hydrazine hydrate under reflux.

- Purification via column chromatography (e.g., hexane/ethyl acetate gradients) to achieve 89% yield .

- Characterization by NMR (DMSO-): δ 8.91 (br. s, 1H, NH), 0.84 (d, Hz, 6H, CH) .

- Critical Parameters :

| Parameter | Value |

|---|---|

| Reaction Time | 6–8 hours |

| Solvent | Ethanol or methanol |

| Purification | Silica gel chromatography |

| Yield Optimization | Excess hydrazine (1.5–2 eq) |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Melting Point : Confirm identity via comparison with literature values (e.g., 53–54°C) .

- Spectroscopy :

- NMR and NMR to verify acyl hydrazide functional groups and branching .

- FT-IR for C=O (amide I band at ~1618 cm) and NH stretches (~3323 cm) .

- Mass Spectrometry : HRMS-ESI+ for molecular ion validation ( 131.1178 for [M+H]) .

Q. How should researchers design experiments to assess the stability of this compound under varying conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks.

- Monitor degradation via HPLC or TLC, tracking changes in retention time or spot intensity .

- Use pH-dependent stability assays (e.g., 0.1 M HCl vs. PBS buffer) to evaluate hydrolytic susceptibility .

Advanced Research Questions

Q. What computational approaches can predict the hydrogen-bonding network and lattice energy of this compound crystals?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., N–H⋯O bonds). Compare with similar hydrazides (e.g., 4-(dimethylamino)benzohydrazide) .

- Density Functional Theory (DFT) : Calculate lattice energies using software like CRYSTAL16. Optimize molecular geometry with B3LYP/6-31G(d) basis sets .

- Hydrogen-Bond Analysis : Use Mercury software to quantify bond lengths and angles from XRD data .

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Apply heterogeneity metrics (e.g., ) to assess variability across studies. Use random-effects models if .

- Dose-Response Studies : Re-evaluate IC values under standardized conditions (e.g., fixed cell lines, incubation times) to minimize protocol-driven discrepancies .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., branching, electron-withdrawing groups) to isolate key bioactive motifs .

Q. What strategies improve the reproducibility of this compound-based kinetic studies?

- Methodological Answer :

- Controlled Variable Design :

- Fix solvent polarity (e.g., DMSO ≤1% v/v to avoid co-solvent effects).

- Standardize temperature (25°C ± 0.5) and ionic strength (e.g., 0.1 M NaCl) .

- Data Validation :

- Use triplicate measurements with statistical tests (e.g., ANOVA, ) to confirm significance .

- Report uncertainties (e.g., ±SD) for rate constants and thermodynamic parameters .

Q. How can DFT calculations guide the design of this compound derivatives with enhanced reactivity?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Compute HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Narrow gaps (<5 eV) suggest higher reactivity .

- Transition State Modeling : Use Gaussian09 to simulate reaction pathways (e.g., acyl transfer) and identify energy barriers .

- Solvent Effects : Incorporate PCM models to account for solvation free energy in reactivity predictions .

Data Presentation and Validation

Q. What are the best practices for reporting crystallographic and spectroscopic data in publications?

- Methodological Answer :

- CIF Files : Deposit raw XRD data in repositories like CCDC (e.g., accession code 2032776 for related hydrazides) .

- Spectra Annotation : Label all peaks in NMR/IR spectra, including splitting patterns and integration values .

- Supplementary Material : Include chromatograms, crystal packing diagrams, and computational input files to ensure reproducibility .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Quality Control Protocols :

| Test | Specification |

|---|---|

| Purity (HPLC) | ≥95% |

| Residual Solvents | <0.1% (ICH Q3C) |

| Moisture (KF) | <0.5% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.